An In-depth Technical Guide to 6-(Benzyloxy)indoline: Chemical Structure, Physicochemical Properties, and Synthetic Pathways
An In-depth Technical Guide to 6-(Benzyloxy)indoline: Chemical Structure, Physicochemical Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Benzyloxy)indoline is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of indoline, a core scaffold in numerous biologically active molecules and natural products, it serves as a valuable building block for the development of novel therapeutics.[1][2] The presence of the benzyloxy group at the 6-position offers a versatile handle for further functionalization and acts as a protecting group for the corresponding phenol, which can be revealed at a later synthetic stage. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic routes to 6-(Benzyloxy)indoline, with a focus on practical insights for its application in research and drug development.
Chemical Structure and Identification
6-(Benzyloxy)indoline is structurally characterized by a bicyclic system consisting of a benzene ring fused to a five-membered nitrogen-containing ring, with a benzyl ether moiety attached at the 6-position of the indole nucleus. The indoline core represents the 2,3-dihydro derivative of indole.
IUPAC Name: 6-(Benzyloxy)-2,3-dihydro-1H-indole Molecular Formula: C₁₅H₁₅NO Molecular Weight: 225.29 g/mol
Precursor: 6-(Benzyloxy)indole
Diagram of the Chemical Structure of 6-(Benzyloxy)indoline
Caption: Chemical structure of 6-(Benzyloxy)indoline.
Physicochemical Properties
Specific experimentally determined physicochemical data for 6-(Benzyloxy)indoline are not extensively reported in the literature. However, based on the properties of its precursor, 6-(Benzyloxy)indole, and the general characteristics of indolines, the following properties can be anticipated.
| Property | 6-(Benzyloxy)indole (Precursor) | 6-(Benzyloxy)indoline (Predicted) |
| Appearance | White to pale cream or yellow crystalline powder/flakes[7] | Likely a solid or oil, may be colorless or pale yellow. |
| Melting Point | 113.5-119.5 °C[7] | Expected to be lower than the indole precursor due to loss of planarity and aromaticity of the pyrrole ring. |
| Boiling Point | Not readily available | Expected to be similar to or slightly higher than the indole due to the increased number of hydrogen atoms. |
| Solubility | Soluble in organic solvents like DMF.[8] | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
| pKa | The indole nitrogen is weakly acidic. | The indoline nitrogen is significantly more basic than the indole nitrogen and will readily form salts with acids. |
| LogP | 4.1 (Predicted)[9] | Expected to be similar to the indole precursor. |
Synthesis of 6-(Benzyloxy)indoline
The primary and most direct route to 6-(Benzyloxy)indoline is through the reduction of the corresponding indole, 6-(benzyloxy)indole. This transformation targets the C2-C3 double bond of the indole ring system. Several methods are effective for this purpose, with catalytic hydrogenation and chemical reduction being the most common.
Synthetic Workflow Overview
Caption: General synthetic workflow for 6-(Benzyloxy)indoline.
Experimental Protocols
Catalytic hydrogenation is a clean and efficient method for the reduction of indoles to indolines.[10] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
Step-by-Step Protocol:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 6-(benzyloxy)indole (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol% Pd) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-(benzyloxy)indoline.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a robust and efficient catalyst for the hydrogenation of various functional groups, including the double bond in the indole ring.
-
Solvent: Polar protic solvents like ethanol and methanol are often used as they can help to solubilize the substrate and do not interfere with the catalytic process.
-
Hydrogen Pressure: While higher pressures can be used, atmospheric to moderate pressures are often sufficient for this type of reduction, making the procedure accessible in most laboratory settings.
Sodium cyanoborohydride (NaBH₃CN) in the presence of an acid, such as acetic acid or trifluoroacetic acid, is a selective and effective reagent for the reduction of indoles to indolines.[11][12] This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve 6-(benzyloxy)indole (1.0 eq) in glacial acetic acid or a mixture of acetic acid and a co-solvent like THF.
-
Reagent Addition: Cool the solution in an ice bath and add sodium cyanoborohydride (typically 2-3 eq) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water. Basify the mixture with a suitable base (e.g., aqueous sodium hydroxide or potassium carbonate) to a pH of ~8-9.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium cyanoborohydride is a milder reducing agent than sodium borohydride and is stable in acidic conditions, making it ideal for the selective reduction of the protonated indole intermediate (indoleninium ion).[13]
-
Acidic Medium: The acid is crucial as it protonates the indole at the C3 position, forming an indoleninium ion which is more susceptible to hydride attack from the cyanoborohydride.[12]
Applications in Drug Discovery and Development
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds with anticancer, antibacterial, and anti-inflammatory properties.[1][2] 6-(Benzyloxy)indoline serves as a key intermediate in the synthesis of more complex molecules where the 6-hydroxy functionality is required.
-
Elaboration of the Indoline Core: The secondary amine of the indoline ring can be readily functionalized through N-alkylation or N-acylation to introduce various substituents, allowing for the exploration of structure-activity relationships (SAR).
-
Deprotection to 6-Hydroxyindoline: The benzyl protecting group can be easily removed via catalytic hydrogenation to unveil the 6-hydroxy group. This phenol can then be used for further modifications, such as etherification or esterification, to generate a library of compounds for biological screening.
-
Precursor to Bioactive Molecules: 6-alkoxyindoline derivatives have been investigated for their potential as anti-inflammatory agents.[1] The benzyloxy group can be considered a placeholder for other alkoxy groups that may modulate the pharmacological activity.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would show characteristic signals for the indoline core, including two aliphatic multiplets in the region of δ 3.0-3.6 ppm corresponding to the C2 and C3 protons. Aromatic signals for the benzene ring of the indoline and the benzyl group would be observed in the region of δ 6.5-7.5 ppm. A singlet for the benzylic CH₂ protons would appear around δ 5.0 ppm. A broad singlet for the N-H proton would also be present.
-
¹³C NMR: The spectrum would display two aliphatic carbon signals for C2 and C3 of the indoline ring. Aromatic carbon signals for both benzene rings would also be present. A signal for the benzylic carbon would be expected around 70 ppm.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation would likely involve the loss of the benzyl group or cleavage of the indoline ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit a characteristic N-H stretching vibration around 3300-3400 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 2850-3100 cm⁻¹. A strong C-O stretching band for the benzyl ether would be present in the region of 1200-1250 cm⁻¹.
Conclusion
6-(Benzyloxy)indoline is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis from the readily available 6-(benzyloxy)indole via established reduction methodologies provides a straightforward entry into a range of functionalized indoline derivatives. The ability to deprotect the benzyloxy group to reveal the corresponding phenol further enhances its synthetic utility. This guide provides a foundational understanding of the chemical properties and synthetic strategies for 6-(Benzyloxy)indoline, empowering researchers to effectively utilize this versatile building block in their scientific endeavors.
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